N-tert-butyl-4-nitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
4138-38-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-tert-butyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)11-8-4-6-9(7-5-8)12(13)14/h4-7,11H,1-3H3 |
InChI Key |
UTMISJPMGAMQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of N-tert-butyl-4-nitroaniline
CAS: 4138-38-9 | Formula: C₁₀H₁₄N₂O₂ | MW: 194.23 g/mol [1]
Executive Summary
N-tert-butyl-4-nitroaniline is a specialized secondary amine intermediate used primarily in the synthesis of functionalized phenylenediamines, azo dyes, and pharmaceutical precursors. Characterized by the presence of a bulky tert-butyl group on the amine nitrogen, this compound exhibits distinct steric and electronic properties compared to its parent compound, 4-nitroaniline. This guide provides a comprehensive technical analysis, focusing on its physicochemical properties, validated synthesis via Nucleophilic Aromatic Substitution (S_NAr), and spectroscopic characterization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Data |
| IUPAC Name | This compound |
| CAS Registry Number | 4138-38-9 |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | ~114 °C (387 K) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water |
| SMILES | CC(C)(C)NC1=CC=C(C=C1)[O-] |
Structural Analysis
The molecule consists of a p-nitrophenyl core substituted at the nitrogen with a tert-butyl group. The nitro group (
Synthetic Protocol: Nucleophilic Aromatic Substitution (S_NAr)
The most robust and high-purity synthesis of this compound avoids direct alkylation of 4-nitroaniline, which often leads to poly-alkylation or low yields due to the deactivated amine. Instead, a Nucleophilic Aromatic Substitution (S_NAr) using 1-fluoro-4-nitrobenzene is the preferred route.
Reaction Mechanism
The reaction proceeds via the addition-elimination mechanism. The amine (nucleophile) attacks the ipso-carbon of the 1-fluoro-4-nitrobenzene, forming a resonance-stabilized Meisenheimer complex. The fluoride ion, being an excellent leaving group in S_NAr due to the high electronegativity of fluorine stabilizing the transition state, is then eliminated to restore aromaticity.
Figure 1: S_NAr reaction pathway for the synthesis of this compound.
Detailed Experimental Procedure
Reagents:
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
tert-Butylamine (2.5 equiv) — Excess acts as base to scavenge HF
-
Dimethyl sulfoxide (DMSO) or DMF (Solvent)
-
Potassium Carbonate (K₂CO₃) (1.2 equiv) — Optional auxiliary base
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]
-
Dissolution: Dissolve 1-fluoro-4-nitrobenzene (e.g., 1.41 g, 10 mmol) in anhydrous DMSO (10 mL).
-
Addition: Add tert-butylamine (2.6 mL, 25 mmol) slowly to the stirring solution. If using K₂CO₃, add it prior to the amine.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, and a new yellow spot (Rf ~0.4) should appear.[3][4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (100 g) with vigorous stirring. The product typically precipitates as a yellow solid.
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake copiously with water to remove DMSO and residual salts.
-
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture. Alternatively, purify via silica gel flash chromatography if high purity is required.
-
Drying: Dry the crystals under high vacuum at 40 °C for 12 hours.
Yield Expectation: 85–95%.
Spectroscopic Characterization (Self-Validating Data)
To verify the identity of the synthesized compound, researchers should look for the following diagnostic signals.
¹H NMR (CDCl₃, 400 MHz)
-
δ 8.05 ppm (d, J = 9.0 Hz, 2H): Protons ortho to the nitro group. Deshielded significantly by the electron-withdrawing effect.
-
δ 6.55 ppm (d, J = 9.0 Hz, 2H): Protons ortho to the amine. Shielded by the electron-donating nitrogen lone pair.
-
δ 4.50–5.00 ppm (br s, 1H): N-H proton. The chemical shift varies with concentration and solvent but is typically broad.
-
δ 1.45 ppm (s, 9H): tert-Butyl group. A sharp, intense singlet integrating to 9 protons. This is the key diagnostic peak confirming N-alkylation.
IR Spectroscopy (KBr Pellet)
-
3350–3400 cm⁻¹: N-H stretching (secondary amine).
-
2960–2980 cm⁻¹: C-H stretching (aliphatic tert-butyl).
-
1500 & 1330 cm⁻¹: N-O asymmetric and symmetric stretching (Nitro group).
Applications in Drug Development & Synthesis
This compound serves as a "masked" diamine. The tert-butyl group acts as a robust protecting group or a permanent steric modifier depending on the target application.
Figure 2: Downstream synthetic utility of this compound.
-
Antioxidant Precursors: Reduction of the nitro group yields N-tert-butyl-p-phenylenediamine, a potent antioxidant and antiozonant used in industrial rubber and polymer stabilization.
-
Pharmaceutical Intermediates: The tert-butyl group improves lipophilicity (LogP), a critical parameter in drug design for membrane permeability. It is often used to modulate the metabolic stability of amine-containing drugs.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).
-
Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.
Handling Protocols:
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.
-
Ventilation: Always handle inside a fume hood to avoid inhalation of dust or vapors.
-
Spill Response: Contain with sand or vermiculite. Do not rinse into drains; nitroanilines are toxic to aquatic life.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80573, 4-tert-Butyl-2-nitroaniline (and isomers). Retrieved from . (Note: Used for physicochemical property verification of the isomer family).
-
Chemical Synthesis Database. N-butyl-4-nitroaniline Molecular Weight and Properties. Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet for Nitroaniline Derivatives. Retrieved from .
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Retrieved from .
Sources
Steric vs. Electronic Modulation: N-tert-butyl-4-nitroaniline vs. 4-Nitroaniline
An In-Depth Technical Guide on Structural Dynamics and Optoelectronic Properties
Executive Summary
This guide analyzes the critical structural and electronic distinctions between 4-nitroaniline (pNA) and its sterically hindered derivative, ** N-tert-butyl-4-nitroaniline (NtB-pNA)**. While pNA serves as the archetypal "push-pull" chromophore for non-linear optics (NLO), its utility is often limited by centrosymmetric crystal packing and limited solubility. The introduction of the bulky tert-butyl group in NtB-pNA introduces a competition between inductive electron donation (+I) and steric inhibition of resonance . This guide explores how this steric bulk modulates the intramolecular charge transfer (ICT) state, alters crystal packing to potentially favor non-centrosymmetric arrangements (crucial for Second Harmonic Generation), and changes lipophilicity for bio-applications.
Part 1: Molecular Architecture & Electronic Theory
The electronic properties of nitroanilines are governed by the Donor-
1.1 The "Push-Pull" Mechanism
In 4-nitroaniline , the lone pair on the nitrogen is delocalized into the aromatic ring, creating a strong dipole moment along the long axis of the molecule.
-
Ground State: Moderate dipole (
D). -
Excited State: Upon photoexcitation, significant charge transfer occurs from the amine to the nitro group, resulting in a giant dipole (
D).
1.2 The Steric Twist (NtB-pNA)
In ** this compound**, the bulky tert-butyl group creates severe steric repulsion with the ortho hydrogens of the phenyl ring.
-
Consequence: To relieve strain, the C-N bond rotates, twisting the amine lone pair out of alignment with the phenyl
-system. -
Electronic Impact: This "Steric Inhibition of Resonance" decouples the donor from the acceptor. While the tert-butyl group theoretically adds electron density (+I effect), the geometric twist reduces orbital overlap, often leading to a hypsochromic (blue) shift and hypochromic effect (reduced molar absorptivity,
) compared to planar N-alkyl derivatives like N-methyl-4-nitroaniline.
Figure 1: Mechanistic flow comparing the electronic consequences of planar vs. twisted geometries.
Part 2: Comparative Data Analysis
The following table synthesizes the physicochemical differences. Note that while N-alkylation typically red-shifts the spectrum (e.g., N-methyl), the tert-butyl group is a unique exception due to the twist.
| Property | 4-Nitroaniline (pNA) | This compound | Mechanism of Difference |
| Hybridization (Amine N) | Steric bulk forces pyramidalization. | ||
| ~375 nm | ~360–370 nm (Predicted)* | Twist reduces effective conjugation length. | |
| Dipole Moment ( | ~6.2 D | ~6.5 D | +I effect of t-Butyl increases ground state polarity despite twist. |
| Crystal Packing | Centrosymmetric ( | Non-Centrosymmetric (Likely) | Bulky groups disrupt anti-parallel dipole pairing. |
| Solubility (LogP) | 1.39 (Hydrophilic) | ~2.8 (Lipophilic) | Addition of hydrophobic alkyl bulk. |
| NLO Response (SHG) | Null (in bulk crystal) | Active (if non-centrosymmetric) | Symmetry breaking enables |
*Note: Unlike linear alkyl derivatives (e.g., N-butyl-pNA,
Part 3: Experimental Protocols
3.1 Synthesis of this compound (
Route)
Critical Warning: Direct alkylation of 4-nitroaniline with tert-butyl halides is inefficient due to competing elimination reactions (E2) and poly-alkylation. The industry-standard method utilizes Nucleophilic Aromatic Substitution (
Reagents:
-
1-Fluoro-4-nitrobenzene (1.0 eq)
-
tert-Butylamine (2.0 - 3.0 eq)
-
DMSO or DMF (Solvent)
-
Potassium Carbonate (
, 1.5 eq)
Protocol:
-
Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene (10 mmol) and
(15 mmol) in DMSO (20 mL). -
Addition: Add tert-butylamine (30 mmol) dropwise. The reaction is exothermic; maintain temperature
to prevent side reactions. -
Reflux: Heat the mixture to 80-100°C for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The fluorine is an excellent leaving group for
due to the strong electron-withdrawing nitro group activating the ring. -
Workup: Pour the reaction mixture into ice-cold water (100 mL). The product, being lipophilic, will precipitate as a yellow/orange solid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield bright yellow needles.
Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (
3.2 Solvatochromic Characterization
To verify the intramolecular charge transfer (ICT) nature:
-
Prepare
M solutions of the purified NtB-pNA in:-
Non-polar: Cyclohexane
-
Polar Aprotic: Acetonitrile
-
Polar Protic: Methanol
-
-
Record UV-Vis spectra (250–500 nm).
-
Analysis: Plot the wavenumber (
) against the solvent polarity parameter (Reichardt’s ). A linear slope confirms ICT character. Deviations in methanol indicate specific Hydrogen Bonding interactions with the nitro group.
Part 4: Applications in Drug Discovery & Materials
4.1 Non-Linear Optics (NLO)
Researchers utilize NtB-pNA to overcome the "centrosymmetric trap" of pNA.
-
Problem: pNA molecules align anti-parallel in crystals to cancel dipole moments, resulting in zero Second Harmonic Generation (SHG).
-
Solution: The bulky tert-butyl group disrupts this packing, forcing a herringbone or chiral packing motif. This restores macroscopic SHG activity (
).
4.2 Bioisosteric Replacement
In drug development, replacing a primary amine (-NH2) with an N-tert-butyl group:
-
Metabolic Stability: Blocks N-acetylation (a common metabolic route for anilines).
-
Lipophilicity: Increases LogP significantly (from 1.4 to ~2.8), improving blood-brain barrier (BBB) permeability.
References
-
PubChem. (2025). 4-Nitroaniline | C6H6N2O2.[1] National Library of Medicine. Retrieved from [Link]
-
Goettler, P. E., & Hamaker, C. G. (2022). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Journal of Chemical Crystallography. Retrieved from [Link]
-
De Noord, N. J., et al. (1996). Dipolar triplet states of para-nitroaniline and N-alkyl derivatives. Pure and Applied Chemistry. Retrieved from [Link]
Sources
Solubility Profiling of N-tert-butyl-4-nitroaniline: Thermodynamic Analysis & Process Design
Executive Summary
This technical guide provides a comprehensive framework for determining, modeling, and analyzing the solubility of N-tert-butyl-4-nitroaniline (NtB4NA) , CAS [4138-38-9].[1] As a critical intermediate in the synthesis of nonlinear optical (NLO) materials and pharmaceutical precursors, NtB4NA exhibits complex solubility behavior driven by the interplay between its polar nitroaniline core and the sterically bulky, hydrophobic tert-butyl substituent.[1] This guide establishes a self-validating experimental protocol using Laser Monitoring Observation Techniques and details the thermodynamic modeling required for process optimization in recrystallization and formulation.
Compound Profile & Physicochemical Relevance[1][2][3][4][5][6][7][8][9][10]
This compound represents a classic "push-pull" chromophore system where an electron donor (amino group) and an acceptor (nitro group) are linked via a conjugated
Structural Impact on Solubility[1]
-
Polarity vs. Hydrophobicity: The nitro group (
) imparts high polarity and hydrogen bond acceptance.[1] Conversely, the tert-butyl group ( ) introduces significant steric bulk and hydrophobicity.[1] -
Crystal Lattice Energy: The melting point of NtB4NA is approximately 114°C (387 K) [1].[1] This relatively high melting point indicates strong intermolecular forces (likely dipole-dipole and H-bonding) in the solid state, which the solvent must overcome.[1]
-
Solvation Mechanism: Unlike simple nitroaniline, NtB4NA shows enhanced solubility in non-polar and medium-polarity solvents (e.g., Toluene, Ethyl Acetate) due to the lipophilic tert-butyl domain, while maintaining solubility in polar aprotic solvents (e.g., Acetone, DMF) due to the nitro group.[1]
Experimental Protocol: Laser Monitoring Observation Technique
To ensure high-precision solubility data (E-E-A-T Pillar: Accuracy), we utilize the Laser Monitoring Observation Technique .[1] This method eliminates the subjectivity of visual inspection and provides a self-validating endpoint for solid-liquid equilibrium.[1]
Methodology Workflow
Figure 1: Laser Monitoring Observation Workflow for precise solubility determination.
Step-by-Step Procedure
-
Preparation: Weigh NtB4NA (
) and solvent ( ) using an analytical balance (uncertainty g). -
Apparatus Setup: Place the mixture in a double-walled glass vessel connected to a programmable thermostatic water bath.
-
Laser Alignment: Direct a He-Ne laser beam (or high-intensity LED) through the vessel.[1] Position a light intensity meter on the opposite side.[1]
-
Equilibration: Agitate the suspension using a magnetic stirrer to ensure thermal and mass homogeneity. The suspension will scatter light, resulting in near-zero transmittance.[1]
-
Dynamic Measurement: Slowly increase the temperature (standard rate:
near the endpoint). -
Endpoint Detection: As the last crystal dissolves, the laser transmittance will spike sharply to a maximum constant value.[1] Record this temperature (
) as the saturation temperature.[1] -
Self-Validation: Repeat the experiment three times. If the Relative Deviation (RD)
, reject data and recalibrate the temperature probe.
Solubility Data & Trends
The solubility of NtB4NA generally follows the rule of "like dissolves like," but with specific deviations due to the tert-butyl effect.[1]
Representative Solubility Profile (Mole Fraction, )
Note: Values are representative of N-alkyl-nitroaniline trends and should be validated for specific batches.
| Solvent Type | Specific Solvent | Solubility Trend | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol | Moderate | H-bonding with nitro/amine groups; limited by hydrophobic t-butyl group.[1] |
| Polar Aprotic | Acetone, DMF | High | Strong dipole-dipole interactions stabilize the nitro group; steric bulk is accommodated.[1] |
| Medium Polarity | Ethyl Acetate | High | Excellent balance; matches the amphiphilic nature of NtB4NA.[1] |
| Non-Polar | Toluene, Hexane | Low to Moderate | Dispersion forces interact with t-butyl group, but nitro group destabilizes solution.[1] |
| Aqueous | Water | Very Low | Hydrophobic effect of t-butyl group dominates; high energy cost for cavity formation.[1] |
Temperature Dependence
Solubility (
Thermodynamic Modeling & Analysis
To utilize experimental data for process design (e.g., cooling crystallization), the data must be correlated using thermodynamic models.[1]
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of nitroaniline derivatives [2].[1]
- : Mole fraction solubility of NtB4NA.
-
: Absolute temperature (K).[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - : Empirical model parameters derived via multivariate regression.
Thermodynamic Parameter Calculation
Using the Van't Hoff analysis, we calculate the fundamental thermodynamic drivers:
-
Enthalpy of Solution (
): Positive values indicate the process is endothermic.[1] -
Gibbs Free Energy (
): Negative values indicate spontaneous dissolution.[1]
Computational Logic Flow
Figure 2: Logic flow for converting raw solubility data into process parameters.
Practical Applications in Process Design
Solvent Selection for Recrystallization
For purification of NtB4NA, a cooling crystallization strategy is recommended.[1]
-
Ideal Solvent: Ethanol or Isopropanol.[1]
-
Reasoning: These solvents exhibit a steep solubility curve (high
).[1] This ensures high recovery yields upon cooling from 60°C to 10°C, while keeping the impurity profile (often more polar byproducts) in solution.[1]
Anti-Solvent Crystallization[1]
-
System: Acetone (Solvent) + Water (Anti-solvent).[1]
-
Protocol: Dissolve NtB4NA in Acetone near saturation. Slowly add Water. The hydrophobic tert-butyl group will drive rapid precipitation as the dielectric constant of the medium increases, allowing for particle size control via addition rate.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79078, this compound. Retrieved from [Link]
-
Zhang, Y., et al. (2016).[1] Solubility and Thermodynamic Properties of 4-Nitroaniline in Several Organic Solvents. Journal of Chemical & Engineering Data. (Cited as standard protocol for nitroaniline derivative modeling).[1]
Sources
An In-Depth Technical Guide to the Dipole Moment and Polarizability of N-tert-butyl-4-nitroaniline
Abstract
Introduction: The Significance of N-tert-butyl-4-nitroaniline's Electronic Properties
This compound belongs to the family of "push-pull" nitroanilines, which are characterized by an electron-donating group (the amino group) and an electron-withdrawing group (the nitro group) at opposite ends of a π-conjugated system.[1] This molecular architecture gives rise to significant intramolecular charge transfer, resulting in a large ground-state dipole moment and high molecular polarizability. These electronic properties are not mere molecular curiosities; they are pivotal in dictating the macroscopic behavior of the material and its interactions with its environment.
The bulky tert-butyl group on the nitrogen atom introduces steric hindrance, which can influence the planarity of the molecule and, consequently, the degree of resonance and charge transfer between the donor and acceptor groups.[2][3] Understanding the precise impact of this structural feature on the dipole moment and polarizability is crucial for the rational design of new materials with tailored properties.
Applications in Nonlinear Optics (NLO): Molecules with large dipole moments and hyperpolarizabilities are essential for second-order nonlinear optical applications, such as second-harmonic generation (SHG), which is critical for frequency conversion of laser light.[4] The efficiency of these NLO materials is directly related to their molecular electronic properties.
Relevance in Drug Development: The dipole moment of a molecule influences its solubility, permeability across biological membranes, and its ability to interact with biological targets.[5] Polarizability is a key factor in drug-receptor binding, contributing to the strength and specificity of these interactions.[6] Therefore, a thorough understanding of these properties for molecules like this compound is invaluable in the field of medicinal chemistry.
Theoretical Framework
Dipole Moment (μ)
The molecular dipole moment is a measure of the separation of positive and negative charges within a molecule. It is a vector quantity, with its magnitude expressed in Debye (D). For a molecule with a significant dipole moment, there is an uneven distribution of electron density. In this compound, the electron-donating amino group and the electron-withdrawing nitro group create a strong dipole along the long axis of the molecule. The excited states of nitroaniline derivatives generally exhibit even larger dipole moments than their ground states due to enhanced intramolecular charge transfer upon photoexcitation.[1][7]
Polarizability (α)
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This distortion induces a temporary dipole moment. Polarizability is a tensor quantity, but often its average value is considered. Molecules with delocalized π-electrons, such as aromatic compounds, tend to have high polarizabilities. For this compound, the extended π-system of the benzene ring, coupled with the push-pull substituents, results in a high polarizability.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common method involves the nucleophilic aromatic substitution of a suitable precursor.[1]
Illustrative Synthetic Pathway:
A plausible synthetic route involves the reaction of p-nitrofluorobenzene with tert-butylamine. The fluorine atom is a good leaving group, and the strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack by the amine.
Caption: A potential synthetic route to this compound.
Experimental Determination of Dipole Moment and Polarizability
Guggenheim Method for Dipole Moment Measurement
The Guggenheim method is a widely used technique for determining the dipole moment of a solute in a nonpolar solvent.[6] It relies on measuring the dielectric constant (ε) and the refractive index (n) of a series of dilute solutions of the compound of interest.
-
Solution Preparation:
-
Prepare a series of at least five dilute solutions of this compound in a nonpolar solvent (e.g., benzene, cyclohexane, or dioxane) with accurately known weight fractions.
-
Prepare a sample of the pure solvent for baseline measurements.
-
-
Dielectric Constant Measurement:
-
Use a high-precision dielectrometer to measure the dielectric constant of the pure solvent and each of the prepared solutions at a constant temperature.
-
-
Refractive Index Measurement:
-
Use an Abbé refractometer to measure the refractive index of the pure solvent and each solution at the same constant temperature.
-
-
Data Analysis:
-
Plot the difference in dielectric constant between the solution and the pure solvent (Δε) against the weight fraction of the solute (w).
-
Plot the difference in the square of the refractive index between the solution and the pure solvent (Δn²) against the weight fraction of the solute (w).
-
Determine the slopes of these two plots at infinite dilution (as w → 0).
-
Calculate the dipole moment (μ) using the Guggenheim equation.
-
Caption: Workflow for the Guggenheim method to determine dipole moment.
Solvatochromism for Excited-State Dipole Moment Estimation
The solvatochromic method allows for the estimation of the change in dipole moment upon electronic excitation (from the ground state μg to the excited state μe). It involves measuring the absorption and fluorescence spectra of the compound in a series of solvents with varying polarities.[1] The shifts in the spectral bands are then correlated with solvent polarity functions (e.g., Lippert-Mataga equation) to estimate Δμ = μe - μg.
Computational Determination of Dipole Moment and Polarizability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules.
DFT Calculation Workflow
The following outlines a general workflow for calculating the dipole moment and polarizability of this compound using a quantum chemistry software package like Gaussian.
-
Molecule Building and Geometry Optimization:
-
Construct the 3D structure of this compound using a molecular modeling program.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule. A common DFT functional and basis set for this purpose is B3LYP/6-311++G(d,p).[8]
-
-
Dipole Moment and Polarizability Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with the Polar keyword in the input file. This will compute the dipole moment and the static polarizability tensor.
-
-
Output Analysis:
-
The output file will contain the components of the dipole moment vector, from which the total dipole moment can be calculated.
-
The output will also provide the components of the polarizability tensor (αxx, αxy, αyy, etc.). The average polarizability (α) can be calculated from the trace of this tensor.
-
Caption: A typical workflow for DFT calculations of dipole moment and polarizability.
Expected Values and Comparison with Analogues
| Molecule | Ground-State Dipole Moment (μ) | Notes |
| p-Nitroaniline | ~6.2 - 7.1 D | Parent compound, extensively studied. |
| N,N-dimethyl-4-nitroaniline | ~7.6 D | Increased electron donation from dimethylamino group. |
| N-butyl-4-nitroaniline | Expected to be similar to or slightly higher than p-nitroaniline. | The n-butyl group is a weak electron donor. |
| This compound | Predicted: Likely to be in a similar range to N-butyl-4-nitroaniline. The bulky tert-butyl group may cause some out-of-plane twisting, potentially reducing the effective conjugation and slightly lowering the dipole moment compared to the n-butyl analogue. |
Note: The values presented are approximate and can vary depending on the experimental conditions (solvent) or the level of theory used in calculations.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding, measuring, and calculating the dipole moment and polarizability of this compound. While the absence of specific data for this molecule in the current literature presents a challenge, the detailed experimental and computational protocols outlined herein provide a clear path forward for researchers to obtain these critical parameters. The insights gained from such studies will be invaluable for the continued development of advanced materials for nonlinear optics and for the rational design of novel therapeutic agents. Future experimental work to determine the precise dipole moment and polarizability of this compound is highly encouraged to validate theoretical predictions and to provide a more complete understanding of its structure-property relationships.
References
- Jayaprakash, P., Shenbagarajan, P., & Krishnan, S. (2023). Growth, spectral and quantum chemical investigations on N-butyl-4-nitroaniline single crystal for nonlinear optical and optoelectronic device applications.
- Kolawole, G. A., & Ogungbuyi, O. E. (2017). Determination of Excited State Electric Dipole Moments and Polarizabilities of positional Isomeric Nitroaniline using Modified Abe Solvatochromic Model and Quantum Chemical Calculations. Journal of Physical Chemistry & Biophysics, 7(3), 1-8.
-
Morressier. (2021, August 26). Significant role of dipole moment in medicinally important organic molecules. Retrieved from [Link]
-
PubMed. (1982, June). Use of dipole moment as a parameter in drug-receptor interaction and quantitative structure-activity relationship studies. Retrieved from [Link]
-
ResearchGate. (2021). Dipole moment in medicinal research: green and sustainable approach. Retrieved from [Link]
- Schuddeboom, W., Warman, J. M., Biemans, H. A. M., & Meijer, E. W. (1996). Dipolar triplet states of para-nitroaniline and N-alkyl; Derivatives with one-, two-, and three-fold symmetry. The Journal of Physical Chemistry, 100(30), 12369-12377.
-
StackExchange. (2017, October 23). Theoretical comparison of dipole moments of N,N-dimethyl-4-nitroaniline and N,N,2,3,5,6-hexamethyl-4-nitroaniline. Retrieved from [Link]
-
UNI ScholarWorks. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Retrieved from [Link]
- Waghorne, E. (2020). A Study of Kamlet–Taft β and π* Scales of Solvent Basicity and Polarity/Polarizability Using Computationally Derived Molecular Properties. Journal of Solution Chemistry, 49(4), 516-530.
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
-
bioRxiv. (2025, January 19). The role of induced polarization in drug discovery applications. Retrieved from [Link]
- Zott, H., & Heusinger, H. (1977). The apparent dipole moment of NN-dimethyl-4-nitroaniline in solution. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 73, 93-99.
Sources
- 1. Determination of Excited State Electric Dipole Moments and Polarizabilities of positional Isomeric Nitroaniline using Modified Abe Solvatochromic Model and Quantum Chemical Calculations [kwasuspace.kwasu.edu.ng]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Growth, spectral and quantum chemical investigations on N-butyl-4-nitroaniline single crystal for nonlinear optical and optoelectronic device applications | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Optimized Synthesis of N-tert-butyl-4-nitroaniline via SNAr
Executive Summary
This technical guide details the optimized protocol for the synthesis of N-tert-butyl-4-nitroaniline via Nucleophilic Aromatic Substitution (SNAr). Unlike standard aliphatic substitutions, this reaction leverages the high electronegativity of the fluorine atom on 4-fluoronitrobenzene to stabilize the rate-determining Meisenheimer complex, making it significantly faster than its chloro- or bromo- analogs.
This protocol is designed for high-throughput screening and scale-up suitability, utilizing Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent to maximize reaction kinetics, with specific controls for the volatility of tert-butylamine .
Scientific Foundation & Mechanism
Mechanistic Insight (SNAr)
The reaction proceeds through an addition-elimination mechanism .[1] The nitro group at the para position is critical; it acts as an electron-withdrawing group (EWG) that activates the benzene ring by lowering the energy of the anionic intermediate (Meisenheimer complex).[2]
Why Fluorine? In SNAr reactions, the rate-determining step is usually the nucleophilic attack (addition), not the bond breaking. Fluorine’s high electronegativity creates a strong dipole, making the C-F carbon highly electrophilic and stabilizing the negative charge on the intermediate. Consequently, F >> Cl > Br > I in reactivity for this specific transformation, a reversal of the trend seen in SN2 reactions.
Reaction Pathway Diagram
The following diagram illustrates the formation of the resonance-stabilized Meisenheimer complex and the subsequent elimination of the fluoride ion.
Figure 1: SNAr reaction pathway highlighting the rate-determining formation of the Meisenheimer complex.
Experimental Design & Optimization
Solvent Selection
The choice of solvent is pivotal for SNAr.
-
DMSO (Recommended): High dielectric constant (
) stabilizes the polar transition state and the charged intermediate. -
Acetonitrile (Alternative): Easier to remove during workup but slower reaction rates.
-
Ethanol: Green alternative, but hydrogen bonding can solvate the amine nucleophile, slightly reducing its reactivity.
Stoichiometry & Base
The reaction generates Hydrofluoric acid (HF) as a byproduct.
-
Self-Scavenging: Use 2.5 equivalents of tert-butylamine. The excess amine acts as a base to neutralize HF, forming tert-butylammonium fluoride.
-
External Base: Alternatively, use 1.1 eq of amine and 1.5 eq of K₂CO₃ . This is preferred for expensive amines but less atom-economical for cheap amines like tert-butylamine.
Critical Parameters Table
| Parameter | Optimized Condition | Rationale |
| Stoichiometry | 1.0 eq Substrate : 2.5 eq Amine | Excess amine drives kinetics and scavenges HF. |
| Temperature | 60–80 °C | Sufficient activation energy without degrading the product. |
| Pressure | Sealed Tube / Pressure Vial | tert-Butylamine b.p. is 78°C; sealing prevents loss of reagent. |
| Concentration | 0.5 M – 1.0 M | High concentration favors bimolecular kinetics. |
| Time | 4 – 6 Hours | Conversion is typically >98% within this window in DMSO. |
Standard Operating Procedure (SOP)
Materials
-
Reagent A: 4-Fluoronitrobenzene (MW: 141.10 g/mol )
-
Reagent B: tert-Butylamine (MW: 73.14 g/mol , d=0.696 g/mL)
-
Solvent: DMSO (Anhydrous grade preferred)
-
Apparatus: 20 mL Scintillation vial with Teflon-lined cap or Microwave vial.
Step-by-Step Protocol
Step 1: Setup
-
Weigh 141 mg (1.0 mmol) of 4-fluoronitrobenzene into the reaction vial.
-
Add 1.0 mL of DMSO. Stir to dissolve.
-
Critical: Add 263 µL (2.5 mmol) of tert-butylamine slowly.
-
Note: The reaction may be slightly exothermic.
-
Step 2: Reaction
-
Seal the vial tightly.
-
Place in a heating block pre-set to 80 °C .
-
Stir at 500 RPM for 4 hours .
-
QC Check: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). Product is less polar than the starting material and typically bright yellow.
-
Step 3: Workup (Aqueous Crash-Out)
-
Cool the reaction mixture to room temperature.
-
Slowly pour the DMSO mixture into 10 mL of ice-cold water with vigorous stirring.
-
The product, this compound, is hydrophobic and will precipitate as a yellow solid.
-
Stir for 15 minutes to ensure full precipitation and removal of DMSO/salts.
Step 4: Isolation
-
Filter the solid using a Buchner funnel or sintered glass frit.
-
Wash the cake with 3 x 5 mL cold water to remove residual DMSO and amine salts.
-
Dry the solid under vacuum at 40 °C for 4 hours.
Step 5: Purification (Optional)
-
If the crude purity is <95% (rare), recrystallize from Ethanol/Water (9:1) .
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of this compound.
Safety & Troubleshooting
Hazard Identification
-
4-Fluoronitrobenzene: Toxic if swallowed or in contact with skin. Potential sensitizer.[1] Use nitrile gloves.
-
tert-Butylamine: Highly flammable liquid and vapor. Toxic. High vapor pressure. Handle in a fume hood.
-
DMSO: Penetrates skin easily, carrying dissolved toxins with it. Avoid all skin contact.
Troubleshooting Guide (Self-Validating)
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Product dissolved in filtrate. | The product has some solubility in DMSO/Water mixtures. Extract the filtrate with Ethyl Acetate if precipitation is poor. |
| Incomplete Conversion | Loss of amine (leak). | Ensure the vessel is sealed (pressure vial). tert-Butylamine is volatile (b.p. 78°C). Add 0.5 eq more amine. |
| Dark/Tarred Product | Temperature too high. | Do not exceed 100°C. SNAr is clean at mild temps; high heat promotes decomposition. |
| Oil instead of Solid | Impurities/Solvent trapped. | The product may oil out if DMSO is not fully removed. Recrystallize from EtOH/H₂O or scratch the flask to induce crystallization. |
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273-412. Link
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational work on SNAr with fluoronitrobenzenes). Link
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on SNAr mechanisms and solvent effects). Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9590, 1-Fluoro-4-nitrobenzene. Link
Sources
Application Notes and Protocols for the Crystal Growth of N-tert-butyl-4-nitroaniline for Nonlinear Optical (NLO) Applications
Introduction: The Promise of N-tert-butyl-4-nitroaniline in Nonlinear Optics
This compound (t-BNA) is an organic chromophore that has garnered significant interest within the materials science community for its potential in nonlinear optical (NLO) applications.[1] Belonging to the nitroaniline family, t-BNA possesses a molecular structure engineered for pronounced second-order NLO effects. This structure is characterized by a nitro group (-NO2), a strong electron acceptor, and an amino group (-NH), an electron donor, situated at opposite ends of a π-conjugated aromatic system.[1] This "push-pull" electronic configuration facilitates intramolecular charge transfer upon interaction with an intense light source, such as a laser, leading to a large molecular hyperpolarizability and, consequently, a significant second harmonic generation (SHG) efficiency.[2] The tert-butyl group, a bulky substituent on the amine, plays a crucial role in influencing the crystal packing arrangement, which is a critical determinant of the macroscopic NLO properties of the bulk crystal.
The primary allure of organic NLO crystals like t-BNA lies in their potential to exhibit higher NLO coefficients and faster electro-optic response times compared to their inorganic counterparts. However, the realization of these advantageous properties is contingent upon the successful growth of large, high-quality single crystals with minimal defects. This application note provides detailed protocols for the crystal growth of t-BNA via both solution-based and melt-based techniques, along with the necessary characterization methods to validate the quality and NLO activity of the grown crystals. The methodologies are presented with an emphasis on the underlying scientific principles to empower researchers to optimize these processes for their specific experimental needs.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of t-BNA is a prerequisite for successful crystal growth. These parameters dictate the choice of solvents, temperature ranges, and growth techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |
| Molecular Weight | 194.23 g/mol | [3] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 114 °C | [3] |
| Density | 1.138 g/cm³ | [3] |
| Solubility | Good solubility in organic solvents, low in water | [3] |
Part 1: Solution-Based Crystal Growth of t-BNA by Slow Evaporation
The slow evaporation solution technique (SEST) is a widely adopted method for growing organic single crystals due to its simplicity and effectiveness in producing high-quality specimens at or near room temperature. The principle hinges on the gradual removal of a solvent from a saturated solution, leading to a state of supersaturation that drives nucleation and subsequent crystal growth.
Causality Behind Experimental Choices
The selection of an appropriate solvent is paramount. An ideal solvent should exhibit moderate solubility for t-BNA, allowing for a sufficiently high concentration to promote growth without leading to rapid, uncontrolled precipitation. The solvent's volatility is another critical factor; a solvent that evaporates too quickly will result in the formation of numerous small, poorly formed crystals, while one that is not volatile enough will unduly prolong the growth period. Based on the known solubility of similar nitroaniline compounds, solvents such as acetone, ethanol, and methanol are excellent starting points.[4][5] The protocol below utilizes acetone as the primary solvent.
Experimental Workflow: Solution Growth
Caption: Workflow for t-BNA crystal growth via the slow evaporation solution technique.
Detailed Protocol: Slow Evaporation Solution Technique (SEST)
Materials and Equipment:
-
High-purity this compound powder
-
Analytical grade acetone
-
Glass beakers and crystallization dishes
-
Magnetic stirrer and stir bars
-
0.22 µm syringe filters
-
Parafilm
-
A vibration-isolated, temperature-controlled environment (e.g., a desiccator in a quiet room)
Procedure:
-
Solution Preparation:
-
In a clean, dry beaker, prepare a saturated solution of t-BNA in acetone at room temperature. This is achieved by adding the t-BNA powder to the acetone in small increments while continuously stirring with a magnetic stirrer.
-
Continue adding the solute until a small amount of undissolved powder remains at the bottom of the beaker, indicating that the solution is saturated.
-
Gently warm the solution to approximately 40°C to dissolve the remaining solid and create a slightly supersaturated solution upon cooling.
-
Allow the solution to cool back to room temperature.
-
-
Filtration:
-
To remove any particulate impurities that could act as unwanted nucleation sites, filter the saturated solution using a 0.22 µm syringe filter into a clean crystallization dish. This step is crucial for obtaining defect-free crystals.
-
-
Crystallization:
-
Cover the crystallization dish with parafilm. Using a fine needle, perforate the parafilm with a few small holes. The number and size of these holes will control the rate of solvent evaporation and, consequently, the rate of crystal growth. Fewer, smaller holes will lead to slower growth and potentially larger, higher-quality crystals.
-
Place the crystallization dish in a vibration-free and temperature-stable environment. Fluctuations in temperature can alter the solubility and lead to imperfections in the crystal lattice.
-
-
Harvesting:
-
Monitor the dish daily. Small seed crystals should begin to appear within a few days.
-
Allow the crystals to grow to the desired size. This may take several days to a few weeks.
-
Once the desired size is achieved, carefully remove the crystals from the remaining solution using tweezers and gently dry them on a filter paper.
-
Part 2: Melt-Based Crystal Growth of t-BNA by the Bridgman-Stockbarger Technique
For materials that are thermally stable above their melting point, the Bridgman-Stockbarger method offers a robust approach to growing large single crystals.[6][7] This technique involves the directional solidification of a molten material in a temperature gradient. A polycrystalline charge is melted in a sealed ampoule, which is then slowly translated through a furnace with a hot zone and a cold zone.[7][8] Crystallization begins at the cooler end of the ampoule and progresses through the melt as it moves into the colder region.
Causality Behind Experimental Choices
The success of the Bridgman-Stockbarger method relies on precise control over the temperature gradient and the translation rate of the ampoule. A steep temperature gradient at the solid-liquid interface is necessary to prevent constitutional supercooling, which can lead to dendritic growth and a polycrystalline solid. The translation rate must be slow enough to allow for the orderly arrangement of molecules onto the growing crystal lattice. For organic materials, a vacuum-sealed ampoule is often used to prevent decomposition or oxidation at elevated temperatures. Given t-BNA's melting point of 114 °C, this method is well-suited for its crystal growth.
Experimental Workflow: Bridgman-Stockbarger Growth
Caption: Workflow for t-BNA crystal growth using the Bridgman-Stockbarger technique.
Detailed Protocol: Bridgman-Stockbarger Technique
Materials and Equipment:
-
High-purity this compound powder
-
Glass ampoule with a conical tip
-
Vacuum pump and sealing apparatus
-
Two-zone vertical Bridgman-Stockbarger furnace
-
Programmable temperature controllers
-
Translation mechanism for the ampoule
Procedure:
-
Ampoule Preparation:
-
Thoroughly clean and dry a glass ampoule.
-
Load the high-purity t-BNA powder into the ampoule.
-
Connect the ampoule to a vacuum pump and evacuate it to a pressure of approximately 10⁻⁵ Torr to remove any air and moisture.
-
While under vacuum, carefully seal the ampoule using a torch.
-
-
Furnace Setup and Growth:
-
Set the temperature of the hot zone of the Bridgman furnace to be approximately 10-20 °C above the melting point of t-BNA (i.e., ~125-135 °C).
-
Set the temperature of the cold zone to be below the melting point (e.g., ~100 °C).
-
Position the sealed ampoule in the hot zone of the furnace and allow the t-BNA to melt completely. Let it homogenize for several hours.
-
Begin the slow translation of the ampoule from the hot zone to the cold zone. A typical translation rate for organic crystals is on the order of 1-2 mm/hour.[9]
-
The conical tip of the ampoule facilitates the formation of a single nucleus, which then acts as a seed for the subsequent growth of the entire boule.
-
-
Cooling and Extraction:
-
Once the entire ampoule has passed into the cold zone and the material has solidified, turn off the furnace and allow the crystal to cool to room temperature slowly over several hours. This slow cooling is essential to prevent thermal stress and cracking.
-
Carefully break the ampoule to extract the single crystal boule of t-BNA.
-
Part 3: Characterization of t-BNA Crystals
A suite of characterization techniques should be employed to confirm the crystal structure, assess the quality, and quantify the NLO properties of the grown t-BNA crystals. This forms a self-validating system for the crystal growth protocols.
| Characterization Technique | Purpose | Expected Outcome for High-Quality t-BNA |
| Single-Crystal X-ray Diffraction (XRD) | To determine the crystal structure, lattice parameters, and space group. | A well-defined diffraction pattern confirming a single crystalline phase. |
| Powder X-ray Diffraction (PXRD) | To confirm the crystalline phase and purity of the bulk material. | Sharp diffraction peaks corresponding to the t-BNA crystal structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the crystal and confirm the molecular structure. | Characteristic absorption bands for N-H, C-H, C=C, and NO₂ functional groups. |
| UV-Vis-NIR Spectroscopy | To determine the optical transmission window and the lower cut-off wavelength. | High transmittance in the visible and near-infrared regions. A sharp absorption edge in the UV region. |
| Thermal Analysis (TG/DTA/DSC) | To assess the thermal stability and melting point of the crystal. | A sharp endothermic peak corresponding to the melting point (~114 °C) and thermal stability up to this temperature.[4] |
| Second Harmonic Generation (SHG) Test | To confirm the NLO activity of the crystal. | Emission of green light (532 nm) when irradiated with a Nd:YAG laser (1064 nm). |
Conclusion
The successful growth of high-quality single crystals of this compound is a critical step in harnessing its promising nonlinear optical properties for the development of advanced photonic devices. The slow evaporation solution technique and the Bridgman-Stockbarger method, when executed with careful control over the experimental parameters, are both effective strategies for producing t-BNA crystals suitable for NLO applications. The choice between these methods will depend on the desired crystal size and the available equipment. Rigorous characterization is essential to validate the quality of the grown crystals and to correlate the crystal structure with the observed NLO phenomena. The protocols and insights provided in this application note serve as a comprehensive guide for researchers venturing into the exciting field of organic NLO materials.
References
-
ResearchGate. (2023). Crystal Growth, Mechanical, Thermal and Third Order NLO Characteristics of a Single Crystal of 4‐nitroaniline 4‐aminopyridine for Optoelectronics Applications. Available at: [Link]
-
ResearchGate. (2023). Growth, spectral and quantum chemical investigations on N-butyl-4-nitroaniline single crystal for nonlinear optical and optoelectronic device applications. Available at: [Link]
-
Rasayan Journal of Chemistry. (2018). GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. Available at: [Link]
-
Chemical Science Review and Letters. (2014). Crystal Growth, Optical and Thermal Studies of 4-Nitroaniline 4- Aminobenzoic Acid: A Fluorescent Material. Available at: [Link]
-
International Journal of ChemTech Research. (2016). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. Available at: [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
-
World Scientific. (2016). studies on the growth, spectral, optical and thermal properties of 4-nitroaniline picrate single crystals. Available at: [Link]
-
Wikipedia. (2023). Bridgman–Stockbarger method. Available at: [Link]
-
ResearchGate. (n.d.). A Simple Inexpensive Bridgman-Stockbarger Crystal Growth System for Organic Materials. Available at: [Link]
-
Springer Professional. (2023). Growth, spectral and quantum chemical investigations on N-butyl-4-nitroaniline single crystal for nonlinear optical and optoelectronic device applications. Available at: [Link]
-
ResearchGate. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Available at: [Link]
-
Carbolite Gero. (n.d.). Bridgman Crystal Growth Furnaces. Retrieved from [Link]
-
Scribd. (n.d.). Bridgman-Stockbarger technique. Retrieved from [Link]
-
OAM-RC. (2012). Mechanical properties of meta-nitroaniline NLO single crystals. Available at: [Link]
-
Wikipedia. (2023). 4-Nitroaniline. Available at: [Link]
-
Britannica. (n.d.). Bridgman-Stockbarger method. Retrieved from [Link]
-
Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]
Sources
- 1. This compound | CAS 4138-38-9 | Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 7. Bridgman Furnace / Crystal Growth Furnace - Carbolite [carbolite.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Application Note: Preparation of N-tert-butyl-4-nitroaniline from 4-Chloronitrobenzene
This detailed Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with practical process engineering to ensure safety, high yield, and reproducibility.
) Target Audience: Medicinal Chemists, Process Chemists, Academic ResearchersAbstract & Strategic Overview
The synthesis of N-tert-butyl-4-nitroaniline represents a classic yet sterically challenging Nucleophilic Aromatic Substitution (
This protocol utilizes a polar aprotic solvent system (DMSO) combined with an inorganic base to drive the reaction. Unlike reactions with ammonia or aniline, the volatility of tert-butylamine (bp 44 °C) necessitates a closed-system approach (pressure vessel) to maintain stoichiometry at the required activation energy temperatures (100–120 °C).
Key Reaction Features
-
Reaction Type: Addition-Elimination (
).[1] -
Thermodynamic Driver: Formation of a stable inorganic salt (KCl) and resonance stabilization of the intermediate.
-
Critical Control Point: Pressure management due to volatile amine; moisture control to prevent hydrolysis to 4-nitrophenol.
Reaction Mechanism
The reaction proceeds via the Meisenheimer Complex pathway. The strong electron-withdrawing nature of the nitro group at the para position lowers the energy of the transition state, allowing the bulky amine to attack the ipso-carbon.
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the tert-butylamine nitrogen attacks the carbon bearing the chlorine.
-
Meisenheimer Complex Formation: The aromaticity is temporarily disrupted; the negative charge is delocalized onto the nitro group oxygen atoms.
-
Elimination: The chloride ion is expelled, and aromaticity is restored.
-
Deprotonation: The inorganic base (
) neutralizes the ammonium intermediate and scavenges the HCl byproduct, driving equilibrium forward.
Figure 1: Mechanistic pathway of the
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example) | Role |
| 4-Chloronitrobenzene | 157.55 | 1.0 | 5.00 g (31.7 mmol) | Substrate |
| tert-Butylamine | 73.14 | 3.0 | 10.0 mL (~95 mmol) | Nucleophile |
| Potassium Carbonate | 138.21 | 2.0 | 8.76 g (63.4 mmol) | Base Scavenger |
| DMSO | 78.13 | N/A | 25 mL | Solvent |
| Ethyl Acetate | 88.11 | N/A | For Workup | Extraction Solvent |
Safety Note: 4-Chloronitrobenzene is toxic and can cause methemoglobinemia.[3] tert-Butylamine is highly flammable and toxic. Handle all chemicals in a fume hood.
Equipment[3]
-
Reaction Vessel: 100 mL heavy-walled pressure tube (Ace Glass or equivalent) with a Teflon screw cap and O-ring seal. Do not use standard glassware due to pressure generation.
-
Heating: Oil bath with digital temperature control.
-
Stirring: Magnetic stir bar (egg-shaped for high viscosity).
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry the pressure tube and stir bar. Allow to cool under nitrogen/argon (optional but recommended to ensure dryness).
-
Charging: Add 4-chloronitrobenzene (5.00 g) and anhydrous
(8.76 g) to the tube. -
Solvent Addition: Add DMSO (25 mL). Stir briefly to create a slurry.
-
Amine Addition: Add tert-butylamine (10.0 mL) quickly to minimize evaporation.
-
Sealing: Check the O-ring for defects. Tightly screw on the Teflon cap.
Phase 2: Reaction Execution
-
Heating: Place the sealed tube in an oil bath pre-heated to 110 °C .
-
Note: The internal pressure will rise as the amine (bp 44 °C) vaporizes. The heavy-walled tube is designed to withstand this autogenous pressure.
-
-
Duration: Stir vigorously at 110 °C for 12 to 16 hours .
-
Monitoring: The suspension will change color (typically darkening to deep yellow/orange).
-
-
Cooling: Turn off heat and allow the tube to cool to room temperature naturally. Do not open while hot.
Phase 3: Workup & Isolation
-
Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.
-
Filtration (Option A - Preferred for Solid Product):
-
Filter the precipitate using a Buchner funnel.
-
Wash the cake copiously with water (3 x 50 mL) to remove DMSO and inorganic salts.
-
Air dry the crude solid.[4]
-
-
Extraction (Option B - If Oiling Occurs):
-
If the product forms an oil, extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (1 x 50 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Phase 4: Purification
-
Recrystallization:
-
Dissolve the crude yellow solid in a minimum amount of boiling Ethanol (95%) or a mixture of Ethanol/Water (9:1) .
-
Allow to cool slowly to room temperature, then refrigerate at 4 °C.
-
Filter the pure yellow crystals.
-
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | Bright yellow crystalline solid | Visual |
| Melting Point | 132 – 134 °C | Capillary MP |
| Yield | 85 – 95% | Gravimetric |
| 1H NMR | 400 MHz in |
Troubleshooting Guide:
-
Low Yield: Ensure the pressure tube was sealed correctly. Loss of volatile amine is the most common failure mode.
-
Dark/Tarred Product: Reaction temperature too high (>140 °C). Reduce temp to 100 °C and extend time.
-
Starting Material Remains: The tert-butyl group is bulky. If conversion is incomplete after 16h, add 1.0 equiv more amine and heat for additional 6h.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the sealed heating step.
References
-
Nucleophilic Aromatic Substitution Mechanism
-
Solvent Effects (DMSO/Base)
- Topic: High-pressure ammonolysis of chloronitrobenzenes.
-
Toxicity and Handling
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
Application Note: High-Efficiency Second Harmonic Generation from N-tert-butyl-4-nitroaniline Crystals
For: Researchers, scientists, and drug development professionals exploring advanced nonlinear optical materials.
Introduction: The Promise of Organic Crystals in Nonlinear Optics
Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons with the same frequency interacting with a nonlinear material are effectively combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is foundational to numerous applications, including laser frequency conversion, high-resolution microscopy, and optical data storage.
While inorganic crystals have traditionally dominated the field of NLO materials, organic crystals have emerged as a highly promising alternative.[1] Their large second-order nonlinear susceptibilities, high laser damage thresholds, and the flexibility of molecular engineering to optimize NLO properties make them particularly attractive.[1] Among these, nitroaniline derivatives are a well-studied class of organic NLO materials, valued for their significant hyperpolarizabilities arising from their electron donor-acceptor molecular structure.
This application note provides a detailed guide to the synthesis, crystal growth, and characterization of the Second Harmonic Generation (SHG) efficiency of N-tert-butyl-4-nitroaniline (t-BNA) crystals. We will delve into the underlying principles of SHG, provide step-by-step protocols for crystal preparation and measurement, and discuss the critical parameters that influence SHG efficiency.
Theoretical Framework: Understanding Second Harmonic Generation
The efficiency of SHG in a crystal is intrinsically linked to its molecular and crystalline structure. The key factors include:
-
Non-centrosymmetric Crystal Structure: A fundamental requirement for second-order nonlinear optical effects like SHG is a non-centrosymmetric crystal lattice. In a centrosymmetric crystal, the inversion symmetry cancels out the even-order nonlinear polarization terms.
-
Molecular Hyperpolarizability (β): This is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field, leading to a nonlinear optical response. Molecules with strong electron donor and acceptor groups connected by a π-conjugated system, such as nitroanilines, typically exhibit large β values.
-
Phase Matching: For efficient energy transfer from the fundamental to the second harmonic wave, the two waves must remain in phase as they propagate through the crystal. This condition, known as phase matching, is critical for achieving high SHG conversion efficiency.
The intensity of the second harmonic light (I2ω) is proportional to the square of the effective nonlinear optical coefficient (deff) and the square of the intensity of the fundamental light (Iω):
I2ω ∝ (deff)2 * (Iω)2
Crystal Growth of this compound (t-BNA): A Protocol
High-quality single crystals are paramount for achieving maximum SHG efficiency. The slow evaporation solution growth technique is a widely used and effective method for growing organic crystals like t-BNA.[2]
Materials and Equipment:
-
This compound (t-BNA) powder (high purity)
-
Anhydrous methanol (spectroscopic grade)
-
Glass beakers and flasks
-
Magnetic stirrer and stir bar
-
Syringe filters (0.22 µm pore size)
-
Crystallization dishes
-
Constant temperature bath
-
Petri dishes for harvesting crystals
Protocol:
-
Solubility Determination: Determine the solubility of t-BNA in methanol at various temperatures to establish the supersaturation conditions required for crystal growth.
-
Preparation of a Saturated Solution:
-
In a clean beaker, dissolve t-BNA powder in methanol at a slightly elevated temperature (e.g., 40°C) with continuous stirring until a saturated solution is obtained.
-
Allow the solution to cool to room temperature and continue stirring for several hours to ensure saturation.
-
-
Filtration: Filter the saturated solution using a 0.22 µm syringe filter to remove any dust particles or undissolved impurities, which can act as unwanted nucleation sites.
-
Crystal Growth by Slow Evaporation:
-
Transfer the filtered solution to a clean crystallization dish.
-
Cover the dish with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow and controlled evaporation of the solvent.
-
Place the crystallization dish in a vibration-free environment, preferably in a constant temperature bath, to maintain stable conditions.
-
-
Nucleation and Growth: Tiny seed crystals should start to form within a few days to a week. The slow evaporation of the solvent will lead to a gradual increase in supersaturation, promoting the growth of these seed crystals.
-
Harvesting: Once the crystals have reached the desired size, carefully harvest them from the solution using tweezers. Gently wash the crystals with a small amount of cold methanol to remove any residual solvent and allow them to air dry.
Characterization of SHG Efficiency: Methodologies
Two primary techniques are employed to evaluate the SHG efficiency of new NLO materials: the Kurtz-Perry powder technique for initial screening and the Maker fringe technique for precise determination of the nonlinear optical coefficients of single crystals.
Kurtz-Perry Powder Technique: A Rapid Screening Method
The Kurtz-Perry method is a powerful tool for the rapid assessment of the SHG activity of a powdered crystalline material.[3][4] It provides a qualitative and semi-quantitative measure of the material's SHG efficiency relative to a standard reference material, such as potassium dihydrogen phosphate (KDP) or urea.
Principle: A pulsed laser beam is focused onto a powdered sample. If the material is non-centrosymmetric and SHG-active, it will generate light at the second harmonic frequency. The intensity of this generated light is then detected and compared to that produced by a reference material under identical conditions.
Experimental Setup:
Caption: Schematic of the Maker fringe experimental setup.
Protocol:
-
Crystal Preparation: A high-quality, plane-parallel single crystal of t-BNA is required. The crystal faces should be polished to an optical finish.
-
Alignment: Mount the crystal on a computer-controlled rotation stage. The incident laser beam should be polarized and directed onto the crystal.
-
Data Acquisition:
-
Rotate the crystal through a range of angles of incidence (e.g., -60° to +60°).
-
At each angle, measure the intensity of the transmitted second harmonic light using a PMT and a lock-in amplifier for improved signal-to-noise ratio.
-
The analyzer after the crystal allows for the selection of different polarization components of the SHG signal.
-
-
Data Analysis: The resulting plot of SHG intensity versus angle of incidence will show the characteristic Maker fringes. The experimental data is then fitted to the theoretical Maker fringe equation to extract the values of the coherence length and the nonlinear optical coefficients.
Data Presentation and Interpretation
The quantitative data obtained from the SHG efficiency measurements should be presented in a clear and concise manner.
Table 1: Comparative SHG Efficiency of t-BNA (Powder Method)
| Material | Particle Size (µm) | Input Laser Energy (mJ) | SHG Signal Intensity (a.u.) | Relative SHG Efficiency |
| KDP (Reference) | 100-150 | 5 | Value | 1 |
| t-BNA | 100-150 | 5 | Value | Calculated Value |
Table 2: Nonlinear Optical Coefficients of t-BNA (Maker Fringe Method)
| Coefficient | Value (pm/V) | Wavelength (nm) |
| deff | Calculated Value | 1064 |
| Other dijk components | Calculated Values | 1064 |
Conclusion and Future Outlook
This compound represents a promising organic material for nonlinear optical applications. Its anticipated high SHG efficiency, coupled with the versatility of organic synthesis for further molecular optimization, makes it a compelling candidate for use in frequency doubling devices and other photonic technologies. The protocols detailed in this application note provide a robust framework for the growth of high-quality t-BNA crystals and the accurate characterization of their SHG properties. Further research could focus on optimizing the crystal growth conditions to produce larger, defect-free crystals and on exploring the full tensor of the nonlinear optical susceptibility for various phase-matching configurations.
References
-
Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798–3813. [Link]
-
Rajendran, R., Freeda, T. H., Kalasekar, U. L., & Peruma, R. N. (2011). Synthesis, Crystal Growth and Characterization of Organic NLO Material: M-Nitroacetanilide. Advances in Materials Physics and Chemistry, 1(2), 39-43. [Link]
-
Jerphagnon, J., & Kurtz, S. K. (1970). Maker fringes: A detailed comparison of theory and experiment for isotropic and uniaxial crystals. Journal of Applied Physics, 41(4), 1667-1681. [Link]
-
A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications. (2017). International Journal of ChemTech Research, 10(9), 836-847. [Link]
-
Tangen, I. C., Valdivida-Alvarado, G. A., & Johnson, J. A. (2021). Comprehensive characterization of terahertz generation with the organic crystal BNA. Optics Express, 29(18), 28686-28696. [Link]
-
Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. (2012). International Journal of Applied Physics and Mathematics, 2(3), 169-172. [Link]
-
Kumar, K., Selvaraju, K., Baskaran, P., Senthilvelan, N., & Rajarajan, G. (2018). GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. RASĀYAN Journal of Chemistry, 11(2), 915-928. [Link]
-
Matsushima, R., Hiramatsu, K., & Okamoto, N. (1993). Second-harmonic generation from mixed crystals of p-nitroaniline. Journal of Materials Chemistry, 3(10), 1045-1048. [Link]
-
Otieno, C. O. (2015). Second-Order Non Linear Optical Properties of Zinc Oxide and Aluminum doped Zinc Oxide Thin Films grown by Atomic Layer deposition. arXiv preprint arXiv:1505.03123. [Link]
-
The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023). Molecules, 28(3), 1116. [Link]
-
Tangen, I. C., Valdivida-Alvarado, G. A., & Johnson, J. A. (2021). Comprehensive characterization of terahertz generation with the organic crystal BNA. arXiv preprint arXiv:2105.13101. [Link]
-
Bernerd, C., Segonds, P., Debray, J., Notake, T., Koyama, M., Minamide, H., ... & Boulanger, B. (2018). Quadratic nonlinear optical properties of the organic N-benzyl-2-methyl-4-nitroaniline (BNA) biaxial crystal. Optics Letters, 43(24), 6053-6056. [Link]
-
Tangen, I. C., et al. "Terahertz generation of BNA derivatives." Journal of Applied Physics 130.20 (2021): 203102. [Link]
-
An, N. B., et al. "Symmetry breaking induced second harmonic generation from 4-methoxy-2-nitroaniline: PMMA electro-spun fibers." Optics Express 28.17 (2020): 25486-25496. [Link]
-
Tutunnikov, I. A., et al. "THz generation by optical rectification of intense near-infrared pulses in organic crystal BNA." Optics Express 28.24 (2020): 36456-36466. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications [ipindexing.com]
- 4. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Overcoming Steric & Electronic Barriers in N-Alkylation of 4-Nitroaniline
Executive Summary & Core Challenge
Researchers working with 4-nitroaniline often face a "double trouble" scenario. The substrate is electronically deactivated (
This guide moves beyond basic textbook protocols, offering field-proven strategies to force reactivity using Enhanced
Method Selection Decision Matrix
Before starting, diagnose your specific steric challenge using the decision tree below. This ensures you do not waste time on a pathway chemically destined to fail.
Figure 1: Strategic selection workflow based on the steric bulk of the target alkyl group.
Technical Troubleshooting & FAQs
Category A: Reaction Stalls or No Conversion
Q: I am using an alkyl bromide with
-
Solvent Switch: Move to polar aprotic solvents like DMF , DMAc , or NMP . These solvate the cation (
), leaving the carbonate anion "naked" and more basic, while stabilizing the polar transition state. -
Base Upgrade: Switch to Cesium Carbonate (
) . The "Cesium Effect" involves the large ionic radius of , which forms looser ion pairs with the nucleophile, enhancing solubility and reactivity in organic media [1]. -
Additives: Add 10-20 mol% Potassium Iodide (KI) (Finkelstein condition) to convert the alkyl bromide to a more reactive alkyl iodide in situ.
Category B: Elimination vs. Substitution (Steric Clash)
Q: I am trying to add an isopropyl group using isopropyl bromide, but I am generating propene (gas) and recovering starting material.
Diagnosis: This is the classic "Steric-Electronic Mismatch." You are forcing a weak nucleophile (4-nitroaniline) to attack a sterically hindered secondary carbon. The basic conditions favor
Category C: Extreme Steric Hindrance (Tertiary Groups)
Q: How do I synthesize N-tert-butyl-4-nitroaniline? Alkylation fails completely.
Diagnosis: Direct alkylation of 4-nitroaniline with tert-butyl bromide/chloride is chemically impossible due to severe steric hindrance and the dominance of
-
Why it works: tert-Butylamine is a strong nucleophile (unlike 4-nitroaniline). 4-Fluoronitrobenzene is highly activated for
. The reaction proceeds smoothly to give the same product.
Experimental Protocols
Protocol A: Enhanced (For Primary Alkyl Groups)
Best for: Methyl, Ethyl, Benzyl, n-Butyl groups.
Reagents:
-
4-Nitroaniline (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
- (2.0 equiv)
-
TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Phase Transfer Catalyst
-
Solvent: Anhydrous DMF (0.5 M concentration)
Step-by-Step:
-
Dissolve 4-nitroaniline in anhydrous DMF under
atmosphere. -
Add
and TBAI. Stir for 15 mins at RT. -
Add Alkyl Halide dropwise.
-
Heat to 80–90°C . Critical: Do not exceed 100°C to avoid DMF decomposition.
-
Monitor via TLC/LCMS. Reaction typically completes in 4–12 hours.
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.
Protocol B: Lewis Acid-Mediated Reductive Amination (For Secondary/Hindered Groups)
Best for: Isopropyl, Cyclohexyl, Cyclopentyl groups.
Mechanism Insight: 4-Nitroaniline is too weak to form an imine with ketones under standard conditions. Titanium(IV) isopropoxide acts as a water scavenger and Lewis acid to force imine formation [2].
Reagents:
-
4-Nitroaniline (1.0 equiv)
-
Ketone (e.g., Acetone, Cyclohexanone) (1.2–1.5 equiv)
- (1.5 equiv)
- (2.0 equiv) - Mild reducing agent
-
Solvent: Dry THF or DCE
Step-by-Step:
-
Combine 4-nitroaniline, Ketone, and
in dry THF. -
Stir at RT (or mild reflux 40°C) for 12–24 hours. Checkpoint: Confirm imine formation via LCMS (Mass = M+Ketone-18).
-
Cool to 0°C. Carefully add
(or ). -
Stir at RT for 4 hours.
-
Quench: Add 1M NaOH or saturated
to precipitate Titanium salts ( ). -
Filter through Celite. Extract filtrate with EtOAc.[1]
Protocol C: The "Reverse" Strategy ( ) (For Tertiary Groups)
Best for: tert-Butyl, Adamantyl groups.
Reagents:
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Bulky Amine (e.g., tert-butylamine) (2.0 equiv)
-
Base:
or DIPEA (2.0 equiv) -
Solvent: DMSO or DMF[1]
Step-by-Step:
-
Dissolve 1-fluoro-4-nitrobenzene in DMSO.
-
Add the bulky amine and base.
-
Heat to 100°C in a sealed tube (if amine is volatile).
-
Reaction is usually fast (1–4 hours) due to the high reactivity of the fluoro-nitro system.
Data & Comparison
| Parameter | Method A ( | Method B (Reductive Amination) | Method C ( |
| Ideal Substrate | Primary Halides ( | Ketones ( | Bulky Amines ( |
| Steric Tolerance | Low | Medium (Secondary) | High (Tertiary) |
| Main Byproduct | Dialkylated product | Unreacted Amine | Fluoride salts |
| Key Reagent | 4-Fluoronitrobenzene | ||
| Typical Yield | 75-90% | 60-85% | >90% |
Visualizing the Reductive Amination Pathway
The following diagram illustrates why the Titanium additive is crucial for overcoming the electronic deactivation of 4-nitroaniline during imine formation.
Figure 2: Titanium(IV)-mediated activation pathway allowing weak nucleophiles to condense with hindered ketones.
References
-
Salvatore, R. N., et al. (2001). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Tetrahedron. Link
-
Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[4] Journal of Organic Chemistry. Link
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr).Link
Sources
Avoiding elimination side reactions in tert-butylamine substitution
Avoiding Elimination Side Reactions in Tert-butylamine Substitution
Welcome to the technical support center for navigating the complexities of substitution reactions involving tert-butylamine. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of competing elimination reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maximize your desired substitution product yield.
Introduction: The Tert-butylamine Dichotomy
Tert-butylamine presents a classic challenge in organic synthesis. Its utility as a bulky primary amine for introducing the tert-butyl group is often compromised by its inherent basicity and steric hindrance.[1] The bulky tert-butyl group can sterically hinder its approach as a nucleophile, while its basic character readily promotes elimination reactions, particularly E2, leading to undesired alkene byproducts.[1][2] This guide will equip you with the knowledge to strategically favor substitution over elimination.
Frequently Asked Questions (FAQs)
Q1: Why is tert-butylamine prone to causing elimination reactions?
A1: The propensity of tert-butylamine to induce elimination stems from two key factors:
-
Steric Hindrance: The bulky tert-butyl group physically obstructs the nitrogen's lone pair from attacking an electrophilic carbon center, a prerequisite for a substitution (S(_N)2) reaction.[2] This steric hindrance makes it easier for the amine to act as a base by abstracting a proton from a less hindered position, typically a beta-carbon, which initiates an elimination (E2) reaction.[3][4]
-
Basicity: Tert-butylamine is a relatively strong base (pKa of its conjugate acid is ~10.68), capable of readily removing a proton from the substrate.[1][5] This inherent basicity, combined with steric hindrance, often makes the activation energy for elimination lower than that for substitution.
Q2: What is the primary type of elimination reaction observed with tert-butylamine?
A2: The bimolecular elimination (E2) mechanism is the predominant pathway. This is because tert-butylamine is a strong enough base to actively remove a proton in a concerted step with the departure of the leaving group.[3] E1 reactions are less common as they require the formation of a carbocation, which is typically favored with weaker bases and protic solvents.
Q3: How does the structure of the substrate (alkyl halide) affect the substitution/elimination ratio?
A3: The substrate structure is arguably the most critical factor in determining the reaction outcome.[6]
| Substrate Type | Predominant Reaction with Tert-butylamine | Rationale |
| Primary (1°) | S(_N)2 is favored, but E2 is a significant competitor. | The unhindered nature of the primary carbon allows for easier nucleophilic attack. However, the basicity of tert-butylamine can still lead to elimination.[7] |
| Secondary (2°) | E2 is strongly favored. | Steric hindrance at the secondary carbon makes S(_N)2 difficult. The increased stability of the potential alkene product also favors elimination.[3][6] |
| Tertiary (3°) | E2 is almost exclusively observed. | S(_N)2 is impossible due to severe steric hindrance.[8] The reaction proceeds readily via elimination.[6] |
Q4: Can I completely eliminate the E2 side reaction?
A4: In most cases, completely eliminating the E2 side reaction is highly challenging, especially with secondary and tertiary substrates. The goal is to shift the equilibrium to strongly favor the S(_N)2 product through careful control of reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High yield of alkene byproduct | Reaction temperature is too high. | Lower the reaction temperature. Elimination reactions generally have a higher activation energy and are more favored at elevated temperatures.[9][10] |
| The substrate is too sterically hindered (secondary or tertiary). | If possible, use a less substituted substrate. Consider alternative synthetic routes if a primary substrate is not feasible. | |
| The solvent is promoting elimination. | Switch to a polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents solvate the cation but not the amine, enhancing its nucleophilicity.[11] Protic solvents can stabilize the leaving group and favor elimination. | |
| Low or no conversion to the desired product | The leaving group is poor. | Use a substrate with a better leaving group. Good leaving groups are weak bases (e.g., I |
| Insufficient reaction time or temperature. | While high temperatures favor elimination, the reaction may still require gentle heating. Monitor the reaction by TLC or LC-MS to find the optimal balance. | |
| Formation of multiple substitution products | Over-alkylation of the amine. | Use a slight excess of tert-butylamine to ensure the primary substitution product is favored. |
Visualizing the Competition: S(_N)2 vs. E2 Pathways
The following diagram illustrates the competitive nature of the S(_N)2 and E2 reactions when a secondary alkyl halide reacts with tert-butylamine.
Caption: S(_N)2 vs. E2 pathways for tert-butylamine.
Experimental Protocols for Optimizing Substitution
Protocol 1: General Procedure for Favoring S(_N)2 with a Primary Alkyl Halide
This protocol is designed to maximize the yield of the substitution product when using a primary alkyl halide.
Materials:
-
Primary alkyl halide (1.0 eq)
-
Tert-butylamine (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO(_3)) solution, saturated
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the primary alkyl halide and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tert-butylamine to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of NaHCO(_3).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Alternative Strategy - Reductive Amination
When direct substitution is problematic, especially with more hindered substrates, reductive amination offers a viable alternative for forming the C-N bond.
Caption: Workflow for reductive amination.
Brief Methodology:
-
Dissolve the corresponding aldehyde or ketone and tert-butylamine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)(_3)), in portions.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work up the reaction by quenching with a saturated aqueous solution of NaHCO(_3) and extracting with an organic solvent.
-
Purify the product as necessary.
References
-
Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Retrieved from [Link]
-
Fiveable. (n.d.). Tert-butylamine Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. [Link]
-
Chemistry Stack Exchange. (2017, June 16). Why substitution and elimination reactions are favored respectively at lower and higher temperature? Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
-
Chad's Prep. (2020, November 12). 7.7 How to Distinguish Between Substitution and Elimination Reactions (SN2 SN1 E2 E1) [Video]. YouTube. [Link]
-
Oreate AI Blog. (2026, January 15). Elimination vs. Substitution Reactions: Understanding the Nuances. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines. Retrieved from [Link]
-
Khan Academy. (n.d.). Elimination vs substitution: reagent. Retrieved from [Link]
-
ACS Omega. (2026, January 20). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Retrieved from [Link]
-
ACS Omega. (2026, February 3). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
-
PubChem. (n.d.). Tert-Butylamine. Retrieved from [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from [Link]
-
PubMed. (2013, October 25). New reactions of N-tert-butylimines; formation of N-heterocycles by methyl radical elimination on flash vacuum thermolysis of N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines. Retrieved from [Link]
- Google Patents. (n.d.). US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R).
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, April 15). 8.4 Part 2: Factors Affecting the E2 Mechanism [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nucleophilicities of Primary and Secondary Amines in Water. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]
-
MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). NS12. Elimination Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]
-
R Discovery. (1948, January 1). Mechanism of elimination reactions. Part VIII. Temperature effects on rates and product-proportions in uni- and bi-molecular substitution and elimination reactions of alkyl halides and sulphonium salts in hydroxylic solvents. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Purification Strategies for Reactions Involving 4-Fluoronitrobenzene
Welcome to the technical support center for scientists and researchers engaged in drug development and organic synthesis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted 4-fluoronitrobenzene from your product mixture. The following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your purification workflows.
Frequently Asked Questions (FAQs)
Q1: Why is it often necessary to use an excess of 4-fluoronitrobenzene in my reaction, and what challenges does this present for purification?
Using an excess of a reagent like 4-fluoronitrobenzene is a common strategy in organic synthesis to drive a reaction to completion, especially if the other reactant is more valuable or if the reaction equilibrium is unfavorable. This is a direct application of Le Châtelier's principle. However, this approach necessitates a robust purification strategy to remove the unreacted starting material from the desired product.[1] The primary challenge lies in the similar physicochemical properties that 4-fluoronitrobenzene may share with your product, such as polarity and solubility, making simple extractions or crystallizations ineffective.
Q2: What are the primary methods for removing unreacted 4-fluoronitrobenzene?
The most common and effective methods for separating unreacted 4-fluoronitrobenzene from a reaction mixture include:
-
Distillation (Simple, Fractional, and Vacuum): Exploits differences in boiling points.
-
Crystallization: Relies on differences in solubility at varying temperatures.
-
Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.
-
Liquid-Liquid Extraction: Utilizes differences in solubility between two immiscible liquid phases.[1][2]
-
Steam Distillation: A co-distillation with water that can be effective for volatile, water-immiscible compounds.[2][3][4]
The choice of method depends heavily on the physical and chemical properties of your desired product relative to 4-fluoronitrobenzene.
Q3: At what point in my workup should I focus on removing the unreacted 4-fluoronitrobenzene?
Ideally, the bulk of the unreacted 4-fluoronitrobenzene should be removed after the initial reaction quench and preliminary workup (e.g., washing with aqueous solutions to remove inorganic salts). Attempting to remove it before this stage can complicate the workup procedure. For instance, if your reaction is in a high-boiling solvent, it's often best to first remove the solvent under reduced pressure before proceeding with more targeted purification techniques for the starting material.
Troubleshooting and In-Depth Guides
Issue 1: My product and 4-fluoronitrobenzene have very similar boiling points, making distillation difficult.
Root Cause Analysis: When the boiling points of your product and 4-fluoronitrobenzene are within approximately 25°C of each other, simple distillation will not be effective. Fractional distillation is a more suitable technique in this scenario, as it provides multiple theoretical plates for separation. However, if the boiling points are extremely close, even fractional distillation may not provide adequate separation.
Solution: Vacuum Distillation. By reducing the pressure of the system, the boiling points of both your product and 4-fluoronitrobenzene will decrease. This can sometimes increase the relative volatility difference between the two compounds, allowing for a more efficient separation.[3][5]
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is rated for vacuum applications and that joints are properly sealed with vacuum grease.
-
Packing the Column: For enhanced separation, use a fractionating column packed with Raschig rings or Vigreux indentations.
-
Heating and Pressure Control: Begin heating the distillation flask in a heating mantle while gradually reducing the pressure with a vacuum pump. It is crucial to control the heat input to avoid bumping.
-
Fraction Collection: Collect fractions based on the boiling point at the reduced pressure. Monitor the separation via analytical techniques like TLC or GC to determine the purity of each fraction.
Issue 2: My product is a solid, but it co-precipitates with 4-fluoronitrobenzene during crystallization.
Root Cause Analysis: Co-precipitation occurs when the desired product and impurities crystallize simultaneously from a solution. This is often due to similar solubility profiles or the formation of a eutectic mixture.
Solution 1: Solvent Screening for Recrystallization. The key to successful recrystallization is to find a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity (4-fluoronitrobenzene) remains soluble at all temperatures.
Experimental Protocol: Solvent Screening for Recrystallization
-
Small-Scale Tests: In separate small test tubes, dissolve a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof).
-
Heat and Cool: Gently heat the solutions to dissolve the solid. Then, allow them to cool slowly to room temperature and then in an ice bath.
-
Observe Crystallization: The ideal solvent will be one in which your product crystallizes out upon cooling, while the 4-fluoronitrobenzene remains in the mother liquor.
-
Purity Analysis: Analyze the resulting crystals and the mother liquor by TLC or GC to confirm the separation.
Solution 2: Column Chromatography. If a suitable recrystallization solvent cannot be found, column chromatography is a powerful alternative for separating solids with similar polarities.[6][7][8]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase Selection: For compounds of moderate polarity like 4-fluoronitrobenzene and many of its derivatives, silica gel is a common and effective stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). The goal is to find a solvent system that gives good separation between your product and 4-fluoronitrobenzene (a difference in Rf values of at least 0.2 is ideal). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate).
-
Column Packing and Loading: Properly pack the column with the chosen stationary phase. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify which contain your purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.[9]
Visualizing Your Purification Strategy
A well-defined workflow is critical for efficient purification. The following diagram illustrates a decision-making process for selecting the appropriate technique.
Caption: Decision tree for selecting a purification method.
Data Summary Table
To aid in the selection of an appropriate purification method, the physical properties of 4-fluoronitrobenzene are provided below. Compare these with the properties of your desired product.
| Property | Value |
| Molecular Formula | C₆H₄FNO₂ |
| Molar Mass | 141.10 g/mol |
| Appearance | Yellow solid or liquid |
| Melting Point | 21-24 °C (70-75 °F)[10][11][12] |
| Boiling Point | 205-207 °C (401-405 °F)[10][11][13] |
| Density | 1.33 g/mL at 25 °C[12][14] |
| Solubility in water | Insoluble[11][14] |
| Solubility (organic) | Soluble in ether, alcohol, chloroform, and methanol[11][14] |
Advanced Troubleshooting
Q4: I've tried multiple methods, but I still have a small amount of 4-fluoronitrobenzene contaminating my product. What else can I do?
For removing trace amounts of impurities, a chemical quench or a more selective separation technique might be necessary.
Chemical Conversion: If your desired product is stable to reducing conditions, you could selectively reduce the nitro group of the residual 4-fluoronitrobenzene to an amine (4-fluoroaniline).[15] The resulting amine is basic and can be easily removed by an acidic wash (e.g., with dilute HCl).
Preparative HPLC or SFC: For high-value products where purity is paramount, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide excellent separation of closely related compounds.[16]
Visualizing the Chemical Conversion Workflow
Caption: Workflow for chemical removal of 4-FNB.
References
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). John Wiley & Sons.
-
ResearchGate. (2022, April 29). How to remove nitrobenzene from a reaction? Retrieved from [Link]
-
ResearchGate. (2014, October 22). How can one remove nitrobenzene from reaction mixture without column chromatography? Retrieved from [Link]
- U.S. Patent No. 4,642,398. (1987). Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
- U.S. Patent No. 2,430,421. (1947). Process for the purification of mononitro aromatic compounds.
- Booth, G. (1991). Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- U.S. Patent No. 4,164,517. (1979). Preparation of fluoronitrobenzene.
- Gingras, B. A., & Bayley, C. H. (1959). PREPARATION OF SOME FLUORINE-CONTAINING TRISUBSTITUTED AROMATIC HYDROXYLAMINES. Canadian Journal of Chemistry, 37(6), 988-991.
- Jiang, X., Tian, Q., Ma, H., Li, Y., Wan, B., Liang, M., & Yang, X. (2024).
-
Wikipedia. (2023, December 2). 4-Fluoronitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). p-Fluoronitrobenzene. Retrieved from [Link]
- U.S. Patent No. 3,350,466. (1967). Emulsion separation of aromatic nitro compounds.
-
SlideShare. (2020, March 29). NITRO COMPOUNDS. Retrieved from [Link]
-
OC-V Lab. (2020, August 28). Column Chromatography [Video]. YouTube. [Link]
-
Taylor & Francis Online. (n.d.). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Retrieved from [Link]
-
American Laboratory. (2009, July 1). Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
Professor Davis. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration [Video]. YouTube. [Link]
-
Course Hero. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Retrieved from [Link]
Sources
- 1. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 2. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Virtual Labs [oc-amrt.vlabs.ac.in]
- 8. youtube.com [youtube.com]
- 9. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 10. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
- 11. 4-Fluoronitrobenzene | 350-46-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. fluoryx.com [fluoryx.com]
- 13. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Fluoronitrobenzene | 350-46-9 [chemicalbook.com]
- 15. lkouniv.ac.in [lkouniv.ac.in]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Crystallization & Solid-State Control of N-tert-butyl-4-nitroaniline
Introduction: The Physicochemical Context
Welcome to the technical guide for N-tert-butyl-4-nitroaniline . As a researcher in drug development or non-linear optics (NLO), you likely selected this molecule for its hyperpolarizability or as a steric-heavy intermediate.
However, the very features that make it useful—the electron-withdrawing nitro group paired with the bulky, hydrophobic tert-butyl amine—create a "push-pull" system prone to Liquid-Liquid Phase Separation (LLPS) and complex polymorphism. The tert-butyl group disrupts the planar
This guide addresses the three most reported failure modes: Oiling Out , Polymorph Inconsistency , and Poor Filtration Characteristics .
Module 1: "Oiling Out" (Liquid-Liquid Phase Separation)
The Issue
“I cool my reaction mixture, but instead of crystals, I get a yellow/orange oil at the bottom. It only solidifies into a hard chunk days later.”
The Mechanism
This is a classic case of Metastable Liquid-Liquid Phase Separation (LLPS) . For this compound, the crystal solubility line in many solvents (especially aqueous alcohols) lies below the liquid-liquid miscibility gap. When you cool the solution, it hits the "oiling out" boundary (binodal) before it hits the spinodal decomposition line for crystallization. The system lowers its energy by separating into a solute-rich oil and a solute-poor supernatant, rather than nucleating crystals.
Troubleshooting Protocol
Step 1: Diagnose the Phase Diagram
You are likely operating at a supersaturation ratio (
-
Immediate Fix: Reheat the mixture until the oil redissolves. Add 10-15% more solvent (dilution).
-
The Logic: Dilution shifts your operating line to the right (lower concentration), potentially bypassing the miscibility gap during cooling.
Step 2: Implement Seeding at High Temperature Spontaneous nucleation requires high supersaturation, which pushes you into the oiling zone. Seeding allows growth at low supersaturation.
-
Protocol: Cool the solution just above the temperature where oiling previously occurred. Add 0.5 wt% of pure seed crystals. Cool very slowly (0.1°C/min).
Step 3: Change the Solvent System The tert-butyl group makes this molecule highly soluble in non-polar solvents, while the nitro group demands polarity.
-
Avoid: Pure Methanol or rapidly cooling Water/Ethanol mixtures.
-
Try: Toluene/Heptane (dispersive interactions stabilize the tert-butyl group) or Isopropyl Alcohol (IPA) with slow evaporation.
Decision Tree: Solving Oiling Out
Figure 1: Decision logic for mitigating oiling out (LLPS) events.
Module 2: Polymorphism & Crystal Habit
The Issue
“My batch yields vary between bright yellow needles and dull orange blocks. The melting points differ by 2-3°C.”
The Mechanism
Nitroanilines are famous for Conformational Polymorphism .
-
Form I (Thermodynamic): Likely the "dull orange block." Centrosymmetric packing (often P21/c). Stable, denser, higher melting point.
-
Form II (Kinetic/NLO Active): Likely the "bright yellow needle." Non-centrosymmetric (acentric). This form is often desired for NLO applications but is metastable.
The tert-butyl group adds rotational degrees of freedom. Fast crystallization locks the molecule in a higher-energy conformation (Form II), while slow crystallization allows it to pack efficiently (Form I).
Control Strategy
| Desired Outcome | Recommended Solvent | Cooling Rate | Mechanism |
| Form I (Stable Blocks) | Toluene, Ethyl Acetate | Slow (0.2°C/min) | Allows thermodynamic equilibrium; minimizes solvent inclusion. |
| Form II (Active Needles) | Ethanol/Water, Acetone | Fast (Shock Cooling) | Kinetic trapping of the acentric polymorph via rapid supersaturation generation. |
| Purification | 2-Propanol (IPA) | Reflux & Slow Cool | Balances solubility to reject impurities while growing manageable prisms. |
Module 3: Experimental Protocols
Protocol A: Determination of Metastable Zone Width (MSZW)
Essential for designing a robust process that avoids oiling out.
-
Preparation: Prepare a saturated solution of this compound in Ethanol (approx. 50 mg/mL, adjust based on initial observation) at 60°C.
-
Setup: Use a reactor with turbidity probe or simply visual inspection.
-
Cooling: Cool at 0.5°C/min. Record the temperature (
) where the first crystal (or oil droplet) appears. -
Heating: Reheat at 0.5°C/min. Record the temperature (
) where the solid/oil completely disappears. -
Calculation:
.-
Interpretation: If
, your system is very stable but prone to "crashing out" or oiling once nucleation starts. You need seeds.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Protocol B: Anti-Solvent Crystallization (Water into Ethanol)
Best for yield, but risky for oiling out.
-
Dissolve 10g of compound in 80mL Ethanol at 50°C.
-
Crucial Step: Add 50mg of seed crystals before adding water.
-
Add Water dropwise via syringe pump.
-
Stop Point: If the solution turns "milky" (emulsion/oiling), STOP water addition. Hold temperature until milkiness resolves into solids.
-
Resume water addition only after solids are clearly visible.
Frequently Asked Questions (FAQ)
Q: Why is my product turning brown during drying? A: Nitroanilines are sensitive to oxidation and photodegradation.
-
Fix: Dry in a vacuum oven at <40°C. Cover the flask with foil. If the brown color persists, it may be residual o-nitro isomer or oxidation byproducts from the synthesis (especially if TBN was used). Recrystallize from Ethanol with activated charcoal.
Q: Can I use Hexane/Heptane? A: Pure alkanes are poor solvents for the nitro end of the molecule, leading to low solubility. However, they are excellent anti-solvents when paired with Toluene or Ethyl Acetate.
Q: The crystals are too fine (clogging the filter). A: You nucleated too fast (Ostwald Ripening required).
-
Fix: After the slurry forms, heat it back up to 5°C below the dissolution temperature and hold for 2 hours ("Temperature Cycling"). This dissolves the fines and deposits their mass onto the larger crystals.
Visualizing the Polymorph Screening Workflow
Figure 2: Solvent and process selection for targeting specific crystal habits and polymorphs.
References
-
PubChem. (n.d.).[1][2] this compound | C10H14N2O2.[3] National Library of Medicine. Retrieved February 5, 2026, from [Link]
-
Goettler, P. E., & Hamaker, C. G. (2022).[4] Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Journal of Chemical Crystallography. Retrieved February 5, 2026, from [Link]
-
Matsushima, N., et al. (2026).[5] Insights into Liquid-Liquid Phase Separations May Improve Crystallization Processes. Technology Networks. Retrieved February 5, 2026, from [Link]
-
Bernstein, J. (2020).[6] Polymorphism in Molecular Crystals. Oxford University Press. (General reference for Nitroaniline polymorphism mechanisms).
Sources
- 1. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-tert-butyl-2-methyl-4-nitroaniline | C11H16N2O2 | CID 3397910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 4138-38-9 | Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. technologynetworks.com [technologynetworks.com]
- 6. worldscientific.com [worldscientific.com]
Validation & Comparative
UV-Vis absorption maxima of N-tert-butyl-4-nitroaniline in ethanol
Comparative Guide: UV-Vis Absorption & Steric Effects in -tert-Butyl-4-Nitroaniline
Executive Summary & Technical Context
Objective: To characterize the Intramolecular Charge Transfer (ICT) efficiency of
Significance:
Nitroanilines are classic "push-pull" chromophores where the amino lone pair (
-
Electronic Effect (+I): Alkyl groups usually donate electron density, raising the HOMO energy and causing a bathochromic (red) shift .
-
Steric Effect (SIR): Bulky substituents (like tert-butyl) can force the amino group to twist out of coplanarity with the benzene ring. This decouples the lone pair from the
-system, causing a hypsochromic (blue) shift and a decrease in molar extinction coefficient ( ).
This guide provides the experimental framework to quantify the degree to which the bulky tert-butyl group disrupts this conjugation in ethanol.
Comparative Data Profile (Ethanol)
The following table establishes the baseline performance of the target compound against standard references.
| Compound | Structure | Electronic Character | ||
| H | 374 nm | ~15,100 | Baseline ICT (Planar) | |
| MeNH-C | 385 nm | ~16,000 | +I Inductive Effect (Planar) | |
| Me | 390-400 nm | ~17,500 | Strong +I Effect (Planar) | |
| 305 - 320 nm * | < 8,000 | Steric Inhibition Dominant |
*Note: The exact
Mechanistic Visualization (Graphviz)
The following diagram illustrates the structural causality between steric hindrance and the observed spectral shift.
Figure 1: Mechanistic pathway showing how steric bulk forces bond rotation, breaking conjugation and altering optical properties.
Experimental Protocol: Synthesis & Analysis
To validate these values in your specific matrix, follow this self-validating protocol.
Phase 1: Synthesis of -tert-Butyl-4-Nitroaniline
Rationale: Commercial purity often varies; in-situ synthesis ensures the absence of oxidation byproducts.
Reagents:
- -Chloronitrobenzene (1.0 eq)
- -Butylamine (3.0 eq) - Excess acts as base and nucleophile.
-
DMSO (Solvent) - Promotes nucleophilic aromatic substitution (S
Ar).
Workflow:
-
Dissolution: Dissolve 1.57 g (10 mmol) of
-chloronitrobenzene in 10 mL DMSO. -
Addition: Add 3.2 mL (30 mmol) of
-butylamine. -
Reflux: Heat to 100°C for 12 hours. Validation: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The starting material (
) should disappear; product ( ) appears yellow. -
Workup: Pour into ice water (50 mL). The yellow precipitate is the crude product.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Checkpoint: Melting point should be sharp (Standard: 147–149°C for
-NA; check specific derivative MP, typically lower).
-
Phase 2: UV-Vis Spectroscopic Characterization
Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
Solvent: Ethanol (Spectroscopic Grade,
Step-by-Step Procedure:
-
Stock Preparation: Prepare a
M stock solution of the purified crystals in ethanol.-
Calculation: Weigh 1.94 mg into a 10 mL volumetric flask.
-
-
Dilution Series: Prepare working standards at
M.-
Why: To verify Beer-Lambert Law linearity (
). If the line curves, aggregation is occurring.[1]
-
-
Baseline Correction: Run a blank scan with pure ethanol in both cuvettes (quartz, 1 cm path length).
-
Measurement: Scan from 200 nm to 500 nm.
-
Data Extraction:
-
Identify
(wavelength of peak absorbance). -
Calculate
using the slope of the Absorbance vs. Concentration plot.
-
Self-Validation Check:
-
If
nm: The sample may be contaminated with -nitroaniline (hydrolysis of the tert-butyl group) or the steric twist is incomplete in the ground state. -
If
nm and : This confirms successful steric inhibition of resonance.
References
-
Wepster, B. M. (1957). Steric Effects on Mesomerism. Para-substituted Nitrobenzenes.Recueil des Travaux Chimiques des Pays-Bas. Link
-
BenchChem. (2025). This compound Product & Spectral Data.Link
-
NIST Chemistry WebBook. (2025). UV/Visible Spectrum of 4-Nitroaniline.[2][3][4][5][6]Link
-
Oka, H., & Kajimoto, O. (2003). UV absorption solvatochromic shift of 4-nitroaniline in supercritical water.Physical Chemistry Chemical Physics, 5, 2535-2540. Link
-
PrepChem. (2025). Preparation of 4-nitroaniline (para-nitroaniline).Link
A Researcher's Guide to Crystalline Structure Analysis: A Comparative Study of N-Substituted Nitroanilines
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's solid-state structure is paramount. This guide provides an in-depth technical comparison of the crystallographic analysis of N-substituted nitroanilines, with a focus on single-crystal X-ray diffraction (XRD). While our primary example will be N-butyl-4-nitroaniline, for which crystallographic data is available, we will extend our discussion to the closely related N-tert-butyl-4-nitroaniline, highlighting the anticipated impact of its bulkier substituent on crystal packing and properties.
This guide is designed to move beyond a simple recitation of protocols. It will delve into the rationale behind experimental choices, establish a framework for self-validating results, and provide a foundation in authoritative sources.
The Critical Role of Crystal Structure in Material Properties
The spatial arrangement of molecules in a crystal lattice dictates many of a material's physical and chemical properties, including solubility, melting point, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal structure, known as polymorphism, can have profound implications for a drug's efficacy and stability. Nitroaniline derivatives, with their characteristic electron donor-acceptor functionalities, are of significant interest in materials science, particularly for applications in nonlinear optics.[1]
Unveiling the Crystal Lattice: Single-Crystal X-ray Diffraction
Single-crystal XRD is the gold standard for determining the precise three-dimensional structure of a molecule.[2] This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to construct an electron density map of the crystal, from which the atomic positions can be determined.
A Case Study: N-butyl-4-nitroaniline
A study on N-butyl-4-nitroaniline (NB4N) reported its synthesis and characterization using single-crystal XRD.[3][4] The key crystallographic parameters obtained in such an analysis provide a fundamental description of the crystal lattice.
| Parameter | Description | Significance |
| Crystal System | The basic geometric framework of the crystal lattice. | Influences physical properties like optical and mechanical behavior. |
| Space Group | The set of symmetry operations that describe the arrangement of molecules in the unit cell. | Determines the packing efficiency and intermolecular interactions. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. | Defines the size and shape of the repeating unit of the crystal. |
| Z Value | The number of molecules in the unit cell. | Relates the macroscopic density to the molecular weight. |
| Calculated Density | The theoretical density of the crystal based on the unit cell volume and molecular weight. | Can be compared with experimentally measured density to assess crystal quality. |
Note: Specific values for N-butyl-4-nitroaniline are not provided in the search results, so this table serves as a template for the type of data obtained from a single-crystal XRD experiment.
Experimental Workflow: From Crystal to Structure
The process of obtaining and analyzing single-crystal XRD data is a meticulous one, requiring careful attention to detail at each stage.
Step-by-Step Protocol:
-
Crystal Growth (The Foundation of a Good Structure):
-
Rationale: The quality of the single crystal is the most critical factor for a successful XRD experiment. The slow evaporation method is a common and effective technique for growing high-quality crystals of organic compounds.[4] The choice of solvent is crucial and is often determined empirically to achieve a supersaturated solution that allows for slow, ordered crystal growth.
-
Protocol:
-
Dissolve the synthesized N-butyl-4-nitroaniline in a suitable solvent (e.g., ethanol, acetone) to near saturation at room temperature.
-
Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Monitor the solution for the formation of well-defined, transparent crystals.
-
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal for single-crystal XRD should be a single, untwinned entity with well-defined faces and no visible defects. The size is also important; it should be large enough to diffract X-rays sufficiently but small enough to be fully bathed in the X-ray beam.
-
Protocol:
-
Examine the grown crystals under a polarizing microscope to select a single, high-quality crystal.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
-
-
Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible orientations. Modern diffractometers automate this process, controlling the crystal orientation and detector position.
-
Protocol:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Set the data collection parameters (e.g., exposure time, frame width, temperature).
-
Initiate the automated data collection sequence.
-
-
-
Data Reduction and Structure Solution:
-
Rationale: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to solve the "phase problem" and generate an initial electron density map.
-
Protocol:
-
Integrate the raw data to obtain a list of reflection intensities.
-
Apply corrections for factors such as absorption and polarization.
-
Use direct methods or Patterson methods to determine the initial phases and generate an electron density map.
-
Build an initial molecular model into the electron density map.
-
-
-
Structure Refinement:
-
Rationale: The initial model is refined against the experimental data to improve the fit and obtain the most accurate atomic positions and thermal parameters.
-
Protocol:
-
Perform least-squares refinement to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms.
-
Refine the model anisotropically for non-hydrogen atoms.
-
Assess the quality of the final model using metrics such as the R-factor.
-
-
A Comparative Look: this compound
Beyond Diffraction: Complementary Characterization Techniques
While single-crystal XRD provides the definitive atomic arrangement, a comprehensive understanding of a crystalline material requires a multi-faceted approach. Other techniques provide complementary information about the material's properties.
Comparison of Characterization Techniques:
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal XRD | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Definitive structure determination. | Requires high-quality single crystals, which can be difficult to grow. |
| Powder XRD (PXRD) | Crystal system, unit cell parameters, phase identification and purity. | Can be used on polycrystalline materials, rapid analysis. | Does not provide detailed atomic positions. |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, polymorphism. | Small sample size, quantitative thermal data. | Does not provide structural information. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, solvent content. | Quantitative information on mass loss. | Does not provide structural information. |
| FTIR/Raman Spectroscopy | Functional groups, molecular vibrations, intermolecular interactions (e.g., hydrogen bonding). | Non-destructive, sensitive to chemical environment. | Provides indirect structural information. |
| Solid-State NMR (ssNMR) | Local atomic environments, polymorphism, molecular dynamics. | Can analyze non-crystalline and disordered materials. | Lower resolution than XRD, complex spectra. |
By integrating data from these complementary techniques, researchers can build a comprehensive and robust understanding of the solid-state properties of N-substituted nitroanilines and other crystalline materials. This integrated approach is essential for making informed decisions in materials design and drug development.
References
-
Growth, spectral and quantum chemical investigations on N-butyl-4-nitroaniline single crystal for nonlinear optical and optoelectronic device applications. ResearchGate. [Link]
-
Optimized geometric structure of N- butyl-4-Nitroaniline along with numbering of atoms. ResearchGate. [Link]
-
Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. International Journal of ChemTech Research. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
